

2-Amino-4-chlorothiazole basic properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4-chlorothiazole

Cat. No.: B036688

[Get Quote](#)

An In-depth Technical Guide to **2-Amino-4-chlorothiazole**: Core Properties and Structure

Introduction

2-Amino-4-chlorothiazole is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of functional molecules.^[1] As a thiazole derivative, it incorporates a five-membered ring containing both sulfur and nitrogen atoms, a scaffold known for its presence in numerous biologically active compounds.^{[2][3]} This guide provides a detailed overview of the fundamental chemical and physical properties of **2-Amino-4-chlorothiazole**, its structure, and its significance as a synthetic intermediate for researchers, scientists, and professionals in drug development and chemical synthesis.^{[1][4]}

Chemical Structure and Identification

The molecular structure of **2-Amino-4-chlorothiazole** consists of a thiazole ring substituted with an amino group at the 2-position and a chlorine atom at the 4-position.^[1]

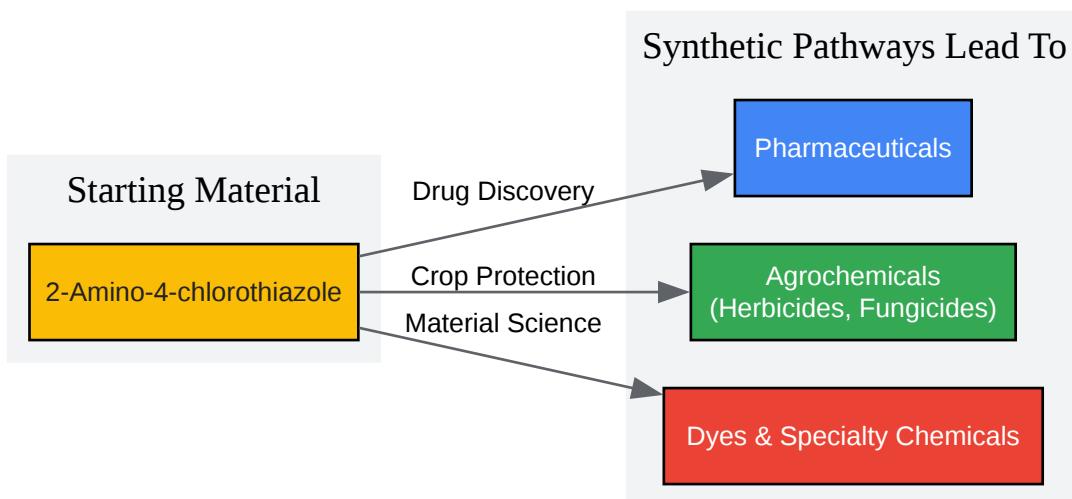
Figure 1: 2D Chemical Structure of **2-Amino-4-chlorothiazole**.

Table 1: Chemical Identifiers

Identifier	Value	Source(s)
IUPAC Name	4-chloro-1,3-thiazol-2-amine	[5]
CAS Number	52107-46-7	[1] [5]
Molecular Formula	C ₃ H ₃ ClN ₂ S	[1] [5] [6]
Synonyms	4-Chloro-thiazol-2-ylamine, 4-Chloro-2-aminothiazole	[1] [5]
Canonical SMILES	C1=C(SC(=N1)N)Cl	[5]
InChI Key	XGWAKKLWGVLLDB-UHFFFAOYSA-N	[5]

Physicochemical Properties

The physical and chemical properties of **2-Amino-4-chlorothiazole** are summarized below. These characteristics are essential for its handling, storage, and application in chemical reactions.


Table 2: Physicochemical Data

Property	Value	Source(s)
Molecular Weight	134.59 g/mol	[1] [5] [6]
Appearance	Cream or off-white powder/solid	[1] [4] [7]
Melting Point	181-182 °C	[1] [6]
Boiling Point	260.47 °C at 760 mmHg	[1]
Density	1.558 g/cm ³	[1] [6]
Flash Point	111.33 °C	[1]
Solubility	Slightly soluble (4.3 g/L at 25 °C, Calculated)	[6]
pKa	2.17 ± 0.10 (Predicted)	[1]
Refractive Index	1.659 (Predicted)	[1]
Vapor Pressure	0.012 mmHg at 25°C	[1]

Synthesis and Applications

2-Amino-4-chlorothiazole is not typically an end-product but rather a versatile intermediate in organic synthesis.[\[1\]](#) Its structure, featuring reactive amino and chloro groups, allows for straightforward modification, making it a valuable precursor for more complex molecules.[\[4\]](#)

The 2-aminothiazole core is commonly synthesized via the Hantzsch reaction, which involves the condensation of an α -haloketone with a thioamide or thiourea derivative.[\[3\]](#) The reactivity of **2-Amino-4-chlorothiazole** makes it a key component in the production of pharmaceuticals, agrochemicals, and dyes.[\[1\]](#)[\[4\]](#)

[Click to download full resolution via product page](#)

Figure 2: Role of **2-Amino-4-chlorothiazole** as a synthetic building block.

- Pharmaceutical Industry: It serves as an intermediate in the synthesis of new drug candidates with potential therapeutic applications.[1][4] The 2-aminothiazole scaffold is a known pharmacophore present in molecules with antimicrobial, antifungal, and anticancer activities.[2][4][8]
- Agrochemical Industry: The compound is used to create active ingredients for agrochemicals, such as fungicides and herbicides, contributing to crop protection.[1][4]
- Dye and Chemical Synthesis: Its chemical properties are leveraged in the preparation of various dyes and as a versatile reagent for constructing a wide range of organic compounds. [1]

Safety and Handling

Proper handling of **2-Amino-4-chlorothiazole** is essential to ensure laboratory safety. While comprehensive hazard data for this specific compound is limited, information for structurally related chemicals provides guidance.[1]

- General Handling: Use in a well-ventilated area or outdoors.[9] Avoid breathing dust and prevent contact with skin and eyes.[9][10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][9]

- Storage: Store in a dry, cool, and well-ventilated place.[9][11] Keep containers tightly closed and store away from incompatible materials like strong oxidizing agents.[9][11]
- First Aid Measures:
 - Skin Contact: Wash off with plenty of soap and water.[7]
 - Eye Contact: Rinse cautiously with water for several minutes.[7]
 - Inhalation: Move the person to fresh air.[7]
 - Ingestion: Rinse mouth with water.[7] In all cases of exposure, seeking medical aid is recommended.[7]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the determination of the physicochemical properties listed in Table 2 are not readily available in the public domain. The data is typically generated following standardized methodologies (e.g., OECD guidelines) by chemical suppliers and is reported in safety data sheets and chemical databases.

General Synthetic Protocol: Hantzsch Thiazole Synthesis

The synthesis of 2-aminothiazole derivatives is classically achieved through the Hantzsch method.[3] While a specific protocol for **2-Amino-4-chlorothiazole** is not detailed in the provided search results, a general procedure for a related synthesis is as follows:

- An appropriate α -haloketone (e.g., a derivative of 2-bromoethanone) is dissolved in a suitable solvent, such as ethanol.[3]
- A stoichiometric amount of a thiourea derivative is slowly added to the solution.[3]
- The reaction mixture is refluxed for a period, typically ranging from 30 minutes to several hours, to facilitate cyclocondensation.[3]
- Upon completion, the reaction mixture is cooled and often poured into ice-cold water to precipitate the product.[3]

- The resulting solid is collected by filtration, washed, and may be further purified by recrystallization to yield the desired 2-aminothiazole derivative.

This procedure highlights the general pathway for creating the 2-aminothiazole core structure, which is central to the chemistry of **2-Amino-4-chlorothiazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 52107-46-7,2-AMINO-4-CHLOROTHIAZOLE | lookchem [lookchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Amino-4-chlorothiazole | C3H3CIN2S | CID 9833972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS # 52107-46-7, 2-Amino-4-chlorothiazole, 4-Chloro-2-aminothiazole, 4-Chlorothiazol-2-amine - chemBlink [www.chemblink.com]
- 7. georganics.sk [georganics.sk]
- 8. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-Amino-4-chlorothiazole basic properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b036688#2-amino-4-chlorothiazole-basic-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com